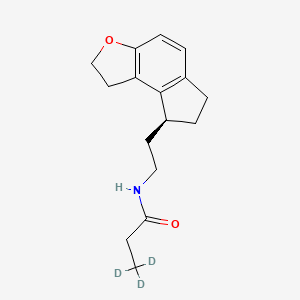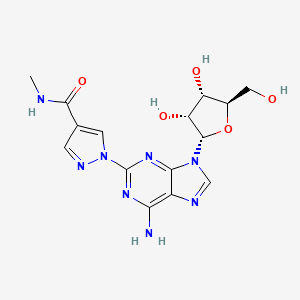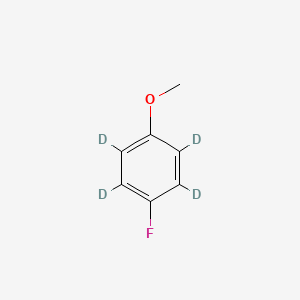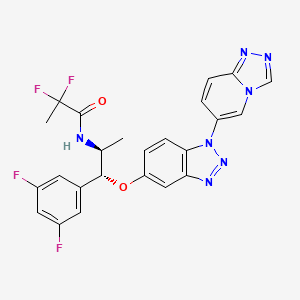
PROTAC SOS1 degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC SOS1 degrader-1 is a potent proteolysis-targeting chimera (PROTAC) designed to degrade the Son of Sevenless 1 (SOS1) protein. This compound has shown significant antiproliferative activity against cancer cells harboring various Kirsten rat sarcoma virus (KRAS) mutations and exhibits antitumor effects with low toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-1 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general PROTAC synthesis involves the following steps:
Synthesis of SOS1 Ligand: The SOS1 ligand is synthesized through a series of organic reactions, including amide bond formation, esterification, and cyclization.
Synthesis of E3 Ligase Ligand: The E3 ligase ligand, such as von Hippel-Lindau (VHL) or Cereblon (CRBN), is synthesized through similar organic reactions.
Conjugation: The SOS1 ligand and E3 ligase ligand are conjugated using a linker, typically through amide bond formation or click chemistry.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed. large-scale synthesis would involve optimization of the synthetic route, reaction conditions, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC SOS1 degrader-1 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions
The degradation of SOS1 by this compound involves the following:
Ubiquitin-Proteasome System: The compound recruits an E3 ubiquitin ligase, which tags the SOS1 protein with ubiquitin molecules.
Proteasomal Degradation: The ubiquitinated SOS1 protein is recognized and degraded by the proteasome.
Major Products Formed
The major product formed from the degradation reaction is the breakdown of SOS1 protein into small peptides and amino acids, which are then recycled by the cell .
Wissenschaftliche Forschungsanwendungen
PROTAC SOS1 degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of SOS1 in KRAS-driven cancers, such as pancreatic, colon, and lung cancer. .
Drug Discovery: this compound serves as a tool for target validation and identification in drug discovery.
Biological Studies: The compound is used to investigate the molecular mechanisms of SOS1 and its interactions with other proteins in signaling pathways.
Wirkmechanismus
PROTAC SOS1 degrader-1 exerts its effects through the following mechanism:
Binding to SOS1: The SOS1 ligand of the compound binds to the SOS1 protein.
Recruitment of E3 Ligase: The E3 ligase ligand recruits an E3 ubiquitin ligase, such as VHL or CRBN.
Ubiquitination: The E3 ligase tags the SOS1 protein with ubiquitin molecules.
Proteasomal Degradation: The ubiquitinated SOS1 protein is recognized and degraded by the proteasome, leading to a reduction in SOS1 levels and subsequent inhibition of KRAS signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC SOS1 degrader-2: Another potent SOS1 degrader with similar antiproliferative activity.
LHF418: A new SOS1 PROTAC degrader that induces SOS1 degradation and inhibits KRAS-driven cancer cell growth.
PROTAC SOS1 degrader-3: Another variant with effective SOS1 degradation properties.
Uniqueness
PROTAC SOS1 degrader-1 is unique due to its high potency and low toxicity. It has a DC50 value of 98.4 nanomolar, indicating its effectiveness at low concentrations . Additionally, it shows significant antiproliferative activity against various KRAS mutations, making it a valuable tool in cancer research and drug discovery .
Eigenschaften
Molekularformel |
C57H76ClFN10O4S |
|---|---|
Molekulargewicht |
1051.8 g/mol |
IUPAC-Name |
(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44+,47-,52+/m0/s1 |
InChI-Schlüssel |
AZBRWXRYNYEDKG-VWELVXIZSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Kanonische SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)





![[(1R,2R,3E,7S,11E,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B12399075.png)
